

Comprehensive Analytical Characterization of (S)-methyl 2-(benzylamino)propanoate: A Multi-technique Approach

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Compound of Interest

Compound Name:	(S)-methyl 2-(benzylamino)propanoate
CAS No.:	159721-22-9
Cat. No.:	B063680

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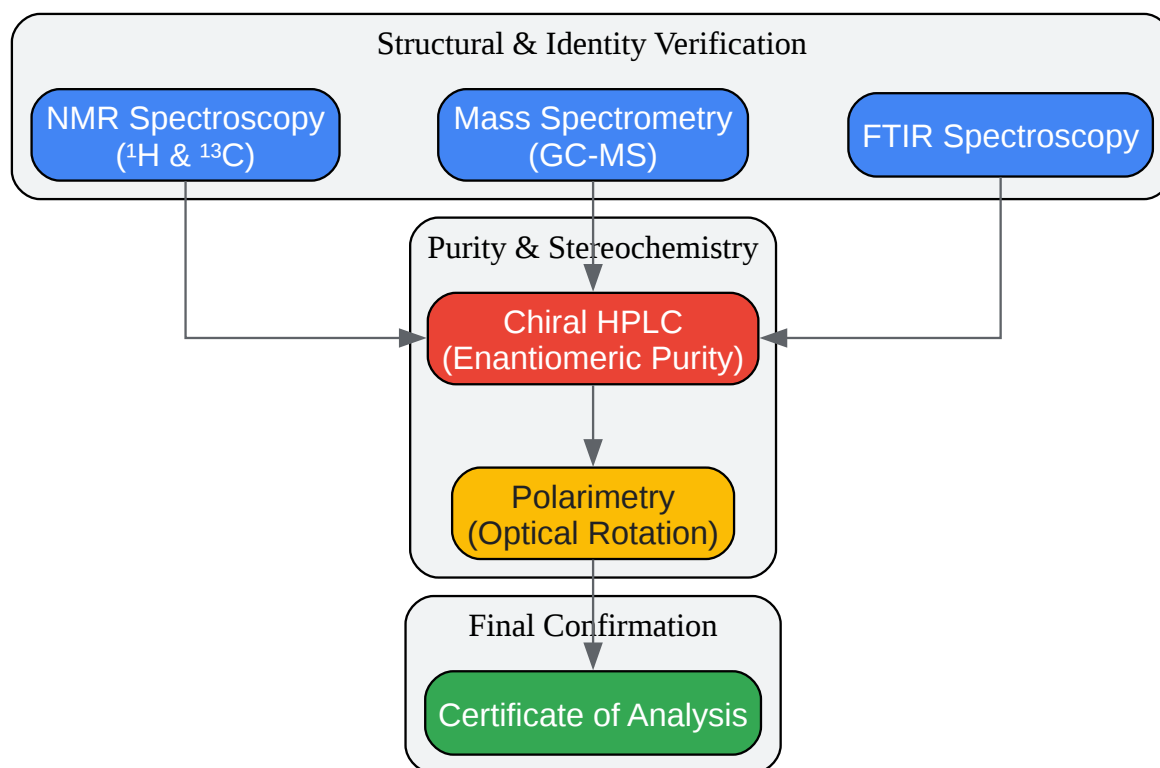
Introduction and Strategic Overview

(S)-methyl 2-(benzylamino)propanoate is a chiral building block of significant interest in pharmaceutical and fine chemical synthesis. As a derivative of the amino acid alanine, its defined stereochemistry is critical for the efficacy and safety of the resulting active pharmaceutical ingredients (APIs).^[1] The presence of its enantiomeric counterpart, (R)-methyl 2-(benzylamino)propanoate, can lead to undesired pharmacological effects or reduced potency. Therefore, a robust and multi-faceted analytical strategy is not merely a quality control measure but a fundamental necessity for its application in drug development.

This guide provides a comprehensive suite of protocols for the complete characterization of this molecule, focusing on identity, chemical purity, and, most importantly, enantiomeric purity. Our approach integrates spectroscopic and chromatographic techniques to create a self-validating system of analysis.

Chemical Properties	
IUPAC Name	methyl (2S)-2-(benzylamino)propanoate[2]
Molecular Formula	C ₁₁ H ₁₅ NO ₂
Molecular Weight	193.24 g/mol [1][3]
CAS Number	31022-10-3[1]
Appearance	Colorless to Almost Colorless Clear Liquid

The logical flow of a complete characterization is outlined below. The process begins with confirming the molecular structure and proceeds to the critical determination of stereochemical integrity.



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Caption: Overall Analytical Workflow for Characterization.

Part I: Structural Elucidation and Identity Confirmation

Before assessing enantiomeric purity, it is imperative to confirm that the correct molecular structure has been synthesized. This is achieved through a combination of NMR, Mass Spectrometry, and Infrared Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ^1H NMR provides information on the number of different proton environments and their neighboring protons, while ^{13}C NMR reveals the number of unique carbon environments.

Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation: Dissolve approximately 10-20 mg of **(S)-methyl 2-(benzylamino)propanoate** in ~0.7 mL of deuterated chloroform (CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[4]
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- Acquisition (^1H NMR): Acquire the spectrum with a 90° pulse angle, a relaxation delay of 5 seconds, and 16 scans.
- Acquisition (^{13}C NMR): Acquire the spectrum using a proton-decoupled sequence with a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for a good signal-to-noise ratio.

Data Interpretation: The spectra should be consistent with the assigned structure. The expected chemical shifts and splitting patterns are summarized below.

¹ H NMR: Predicted Data	Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration
a	-CH-CH ₃	~1.3-1.4	Doublet (d)	3H
b	NH	~1.8-2.0 (broad)	Singlet (s)	1H
c	CH-CH ₃	~3.3-3.5	Quartet (q)	1H
d	O-CH ₃	~3.7	Singlet (s)	3H
e	N-CH ₂ -Ph	~3.8-4.0	AB quartet or 2 doublets	2H
f	Aromatic H	~7.2-7.4	Multiplet (m)	5H

¹³ C NMR: Predicted Data	Assignment	Chemical Shift (δ , ppm)
1	-CH-CH ₃	~18-20
2	O-CH ₃	~52-53
3	N-CH ₂ -Ph	~53-55
4	CH-CH ₃	~58-60
5	Aromatic CH	~127-129
6	Aromatic Quaternary C	~139-141
7	C=O (Ester)	~175-176

Mass Spectrometry (MS)

Causality: MS provides the molecular weight of the compound and offers structural clues through analysis of its fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it also serves as a powerful tool for assessing chemical purity. PubChem provides access to GC-MS data for this compound.[\[3\]](#)

Experimental Protocol: GC-MS

- Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
- GC Conditions:
 - Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μ m film).
 - Inlet: Split/splitless injector at 250°C.
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
 - Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, and hold for 5 min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.

Data Interpretation: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound.

Mass Spectrometry: Expected Fragmentation	
m/z Value	Proposed Fragment Identity
193	[M] ⁺ , Molecular Ion
134	[M - COOCH ₃] ⁺ , Loss of the methoxycarbonyl radical
106	[M - CH(CH ₃)COOCH ₃] ⁺ , Cleavage of the alanine side chain
91	[C ₇ H ₇] ⁺ , Tropylium ion, characteristic of a benzyl group

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For **(S)-methyl 2-(benzylamino)propanoate**, key absorbances will confirm the presence of the ester, the secondary amine, and the aromatic ring. The carbonyl stretch is particularly strong and characteristic.[5][6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Sample Preparation: Place one drop of the neat liquid sample directly onto the ATR crystal.
- Acquisition: Record the spectrum from 4000 to 400 cm^{-1} , co-adding 16 scans for a high-quality spectrum.
- Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Data Interpretation: The spectrum should display characteristic absorption bands.

FTIR: Characteristic Absorption Bands	
Wavenumber (cm^{-1})	Vibrational Mode
~3300-3400 (broad)	N-H Stretch (Secondary Amine)
~3030	Aromatic C-H Stretch
~2950-2850	Aliphatic C-H Stretch
~1740 (strong, sharp)	C=O Stretch (Ester)[5][6]
~1600, ~1495, ~1450	Aromatic C=C Bending
~1200-1170	C-O Stretch (Ester)[5]

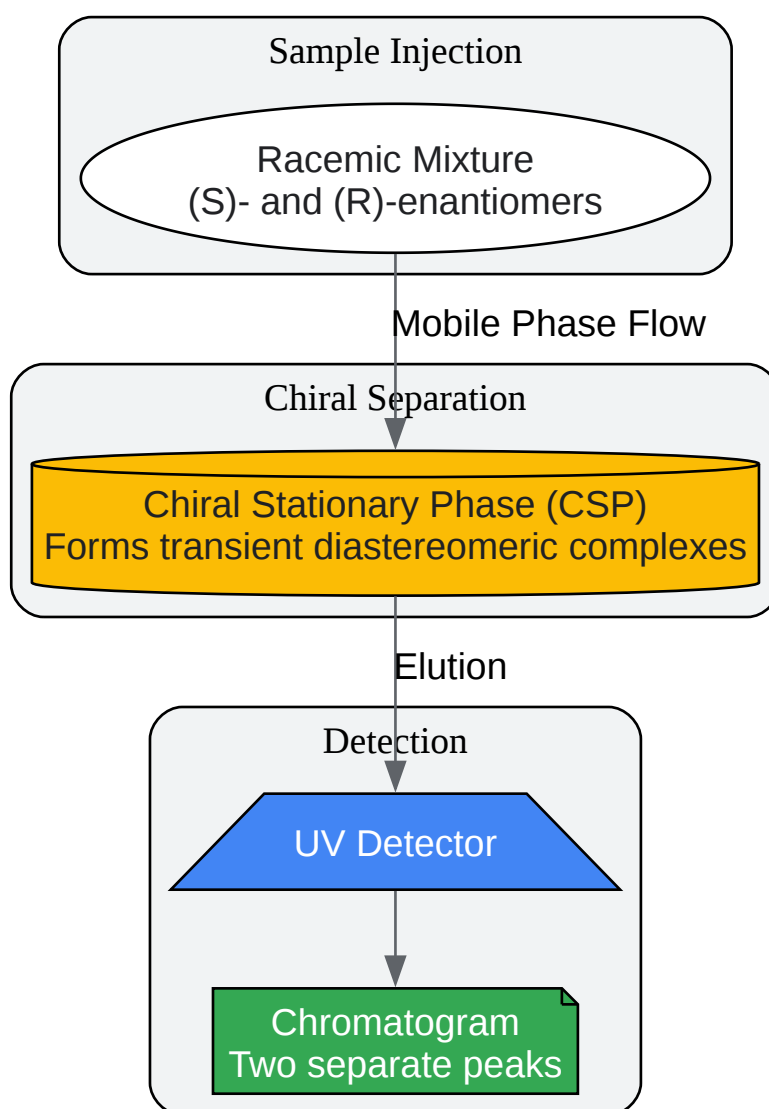
Part II: Enantiomeric Purity and Optical Activity

This is the most critical phase of the analysis. While spectroscopy confirms the structure, chromatography and polarimetry confirm its specific stereochemical configuration.

Chiral High-Performance Liquid Chromatography (HPLC)

Causality: Enantiomers have identical physical properties in an achiral environment, making them inseparable by standard HPLC. Chiral HPLC utilizes a chiral stationary phase (CSP) that transiently forms diastereomeric complexes with the enantiomers, leading to different interaction strengths and thus different retention times. Polysaccharide-based CSPs are exceptionally effective for a wide range of chiral compounds, including amino acid derivatives.

[7][8][9]



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Caption: Workflow for Chiral HPLC Separation.

Experimental Protocol: Enantiomeric Purity by Chiral HPLC

- System Preparation:
 - HPLC System: An HPLC system equipped with a UV detector.
 - Chiral Column: A polysaccharide-based column such as a CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) column, 250 x 4.6 mm, 5 μm.
 - Mobile Phase: Prepare a mobile phase of n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) in a ratio of 95:5:0.1 (v/v/v). The small amount of amine additive is crucial for good peak shape with amine-containing analytes.[7]
 - Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
- Sample and Standard Preparation:
 - Test Sample: Prepare a solution of **(S)-methyl 2-(benzylamino)propanoate** at approximately 1.0 mg/mL in the mobile phase.
 - Racemic Standard: If available, prepare a solution of the racemic (R/S)-methyl 2-(benzylamino)propanoate at 1.0 mg/mL to confirm peak identity and resolution.
- Chromatographic Analysis:
 - Injection Volume: 10 μL.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 25°C.
 - UV Detection: 254 nm.
 - Run Time: Approximately 15 minutes (or until both enantiomers have eluted).

- Data Analysis:
 - Identify the peaks corresponding to the (S) and (R) enantiomers using the racemic standard. The (S)-enantiomer should be the major peak.
 - Calculate the enantiomeric excess (% ee) using the peak areas (A) from the chromatogram: $\% ee = [(A_S - A_R) / (A_S + A_R)] \times 100$

Chiral HPLC: Typical Parameters	
Parameter	Condition
Column	CHIRALPAK® IA, 250 x 4.6 mm, 5 μm
Mobile Phase	n-Hexane:Isopropanol:DEA (95:5:0.1, v/v/v)
Flow Rate	1.0 mL/min
Temperature	25°C
Detection	UV at 254 nm
Expected t _R ((S)-enantiomer)	~8.5 min
Expected t _R ((R)-enantiomer)	~10.2 min
Resolution (R _s)	> 2.0

Polarimetry

Causality: Polarimetry provides the specific rotation $[\alpha]$, a fundamental physical constant for a chiral molecule. It measures the extent to which an enantiomer rotates plane-polarized light. The sign (+ or -) and magnitude of this rotation are characteristic of the molecule's absolute configuration and concentration.

Experimental Protocol: Measurement of Specific Rotation

- **Sample Preparation:** Accurately prepare a solution of the compound in a suitable solvent (e.g., methanol or chloroform) at a known concentration (c), typically around 1 g/100 mL.
- **Instrumentation:** Use a calibrated polarimeter with a sodium D-line lamp ($\lambda = 589$ nm).

- Measurement:
 - Calibrate the instrument with the pure solvent (blank).
 - Fill a 1 dm path length cell (l) with the sample solution, ensuring no air bubbles are present.
 - Measure the observed rotation (α) at a controlled temperature (T), typically 20°C or 25°C.
- Calculation:
 - Calculate the specific rotation using the formula: $[\alpha]_D^T = \alpha / (l \times c)$
 - The value should be compared to the literature value for the pure (S)-enantiomer to confirm the stereochemical identity.

Consolidated Data Summary

The following table represents a complete analytical profile for a high-purity batch of **(S)-methyl 2-(benzylamino)propanoate**.

Analytical Technique	Parameter	Specification / Typical Value
¹ H NMR	Conforms to structure	Yes
¹³ C NMR	Conforms to structure	Yes
GC-MS	Molecular Ion (m/z)	193
Purity by GC	≥ 99.0%	
FTIR	C=O Stretch (cm ⁻¹)	~1740 cm ⁻¹
Chiral HPLC	Enantiomeric Excess (% ee)	≥ 99.5%
Polarimetry	Specific Rotation [α]	Report value with T, c, and solvent

This multi-technique approach ensures a comprehensive and reliable characterization, providing the highest level of confidence in the quality of **(S)-methyl 2-**

(benzylamino)propanoate for its intended applications in research and development.

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